![molecular formula C11H22OS2 B14378768 S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate CAS No. 88525-40-0](/img/structure/B14378768.png)
S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate: is a chemical compound characterized by its unique structure, which includes a methylsulfanyl group attached to a pentyl chain and a dimethylpropanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate typically involves the reaction of 5-(methylsulfanyl)pentanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or alcohols, base such as triethylamine, dichloromethane as solvent.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the effects of sulfur-containing groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anti-inflammatory properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In industry, this compound can be used in the production of specialty chemicals, such as surfactants or lubricants. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The sulfur-containing group can participate in redox reactions, influencing cellular processes. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
- S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate
- 2-(4-Methylsulfonyl phenyl) indole derivatives
- Fenamic acid derivatives
Comparison: this compound is unique due to its specific combination of sulfur and ester functionalities. Compared to 2-(4-Methylsulfonyl phenyl) indole derivatives, it has a different core structure and functional groups, leading to distinct chemical and biological properties. Fenamic acid derivatives, on the other hand, are primarily known for their anti-inflammatory activities, whereas this compound’s applications are more diverse, spanning chemistry, biology, and industry.
Propiedades
Número CAS |
88525-40-0 |
|---|---|
Fórmula molecular |
C11H22OS2 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
S-(5-methylsulfanylpentyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C11H22OS2/c1-11(2,3)10(12)14-9-7-5-6-8-13-4/h5-9H2,1-4H3 |
Clave InChI |
KRQSDIQQKSGRGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)SCCCCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


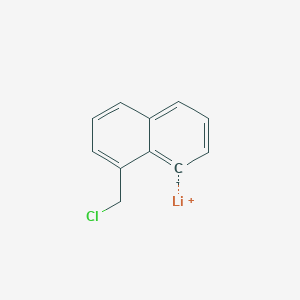
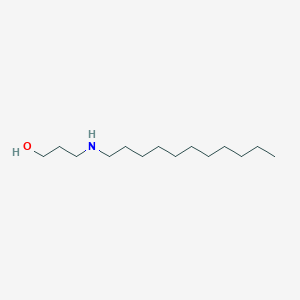
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)
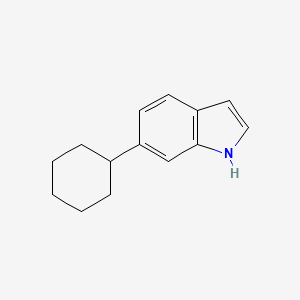
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)

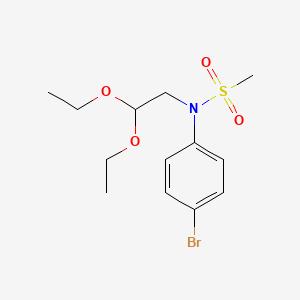


![1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14378736.png)

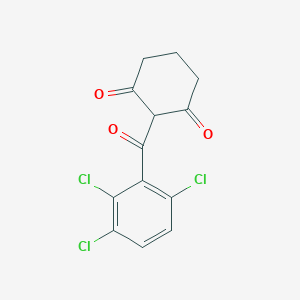
![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
